molecular formula C24H22N2O2 B2809801 2-([1,1'-biphenyl]-4-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide CAS No. 896362-92-8

2-([1,1'-biphenyl]-4-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide

Cat. No.: B2809801
CAS No.: 896362-92-8
M. Wt: 370.452
InChI Key: VPCZIDAIOSQXCM-UHFFFAOYSA-N
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Description

Phenylpiracetam (Phenotropil) is a racetam drug derived from Piracetam, where the only modification is the addition of a phenyl group to its structure . It appears to require much lower doses for similar properties and appears to have psychostimulatory effects .


Synthesis Analysis

The synthesis of similar compounds involves a transformation of itaconic acid into 1-methyl and 1-phenyl substituted pyrimidine-5-carboxylic acids, followed by parallel amidation .


Molecular Structure Analysis

Phenylpiracetam is the piracetam structure with an additional phenyl group attached to the pyrrolidone nucleus . Due to the chiral center at the fourth position of the pyrrolidinone ring, it can exist in an S or R isomer .


Chemical Reactions Analysis

Phenylpiracetam is rapidly and well absorbed due to the enhanced lipophilicity . It exerts more anti-amnesiac, neuroprotective, and stimulatory effects than does piracetam .


Physical And Chemical Properties Analysis

Phenylpiracetam is a derivative of piracetam that is touted for being more effective in its anti-amnesiac properties and also possessing psychostimulatory properties . The molecular formula of a similar compound, (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid, is C12H13NO3, and its molecular weight is 219.24 .

Scientific Research Applications

Novel Synthesis Methods

Two innovative methods have been developed for the synthesis of a closely related compound, (R)-Phenotropil, showcasing the interest in optimizing production techniques for compounds within this chemical class. The methods involved alkylation and cyclization steps, leading to yields of 40-60% (Vorona et al., 2013).

Potential Medicinal Properties

  • Anticonvulsant and Nootropic Activity: Derivatives designed from racetam structures, including those related to the compound of interest, have been synthesized and tested for their anticonvulsant and nootropic activities. Some compounds exhibited significant activity, surpassing the reference drug levetiracetam in tests, suggesting a potential for medical application in these areas (Zhmurenko et al., 2019).

Antimicrobial Activity

  • Thiazolidinone and acetamides derivatives, closely related to the compound of interest, have been synthesized and evaluated for antimicrobial activity against various pathogens, demonstrating potent effects against certain bacterial and fungal species. This indicates the potential of these compounds for development as antimicrobial agents (Incerti et al., 2017).

Chemical Modifications for Enhanced Activity

  • Broad-spectrum Antifungal Agents: Derivatives of a similar compound have been identified as potent fungicidal agents against Candida and Aspergillus species. Modifications to improve plasmatic stability while maintaining antifungal activity were explored, demonstrating the importance of chemical modification in developing more effective therapeutic agents (Bardiot et al., 2015).

Mechanism of Action

Phenylpiracetam appears to have a series of trials conducted on it showing improvement in cognition in persons with cognitive decline from organic causes . It has been reported to enhance physical performance and cold resistance .

Safety and Hazards

Phenylpiracetam has been included in the banned substances list of the World Anti-Doping Agency (WADA), listed under 4-phenylpiracetam or carphedon as a non-specified stimulant .

Properties

IUPAC Name

N-(5-oxo-1-phenylpyrrolidin-3-yl)-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2/c27-23(15-18-11-13-20(14-12-18)19-7-3-1-4-8-19)25-21-16-24(28)26(17-21)22-9-5-2-6-10-22/h1-14,21H,15-17H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPCZIDAIOSQXCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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